2-Naphthalenol, 1-ethyl-6-pentyl-
Description
2-Naphthalenol, 1-ethyl-6-pentyl- (CAS: Not listed in evidence) is a substituted naphthalenol derivative featuring a hydroxyl group at the 2-position, an ethyl group at the 1-position, and a pentyl chain at the 6-position of the naphthalene ring. Alkyl-substituted naphthalenols are often intermediates in organic synthesis, with substituents influencing solubility, reactivity, and biological activity .
The synthesis of such compounds typically involves Friedel-Crafts alkylation or nucleophilic substitution reactions. For example, 2-naphthalenol derivatives with phenyl or methyl substituents (e.g., 2-naphthalenol, 6-phenyl) have been synthesized with yields up to 98% via optimized routes . However, the steric and electronic effects of the ethyl and pentyl groups in 2-naphthalenol, 1-ethyl-6-pentyl- may require tailored reaction conditions.
Properties
CAS No. |
17294-94-9 |
|---|---|
Molecular Formula |
C17H22O |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
1-ethyl-6-pentylnaphthalen-2-ol |
InChI |
InChI=1S/C17H22O/c1-3-5-6-7-13-8-10-16-14(12-13)9-11-17(18)15(16)4-2/h8-12,18H,3-7H2,1-2H3 |
InChI Key |
CCGZGZPTUGONFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(C=C1)C(=C(C=C2)O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenol, 1-ethyl-6-pentyl- typically involves the alkylation of 2-naphthalenol with ethyl and pentyl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 2-Naphthalenol, 1-ethyl-6-pentyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Formation of 2-naphthalenone derivatives.
Reduction: Formation of dihydro-2-naphthalenol derivatives.
Substitution: Formation of nitro, sulfo, and halo derivatives of 2-Naphthalenol, 1-ethyl-6-pentyl-.
Scientific Research Applications
2-Naphthalenol, 1-ethyl-6-pentyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 1-ethyl-6-pentyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Longer alkyl chains (e.g., pentyl) may enhance metabolic persistence.
Toxicological and Environmental Considerations
- This contrasts with 2-methylnaphthalene, which undergoes ring oxidation to form cytotoxic epoxides .
- Environmental Fate : Higher logP values suggest greater adsorption to organic matter in soil, similar to polycyclic aromatic hydrocarbons (PAHs).
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